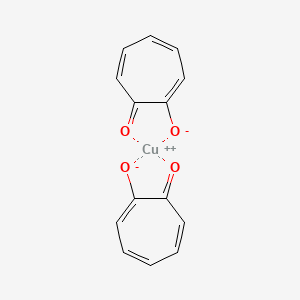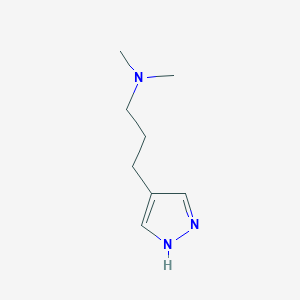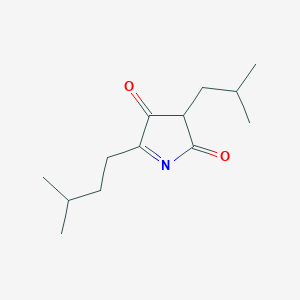
4,4-Diethyl-3,5-dimethyl-4H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethyl-3,5-dimethyl-4H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by its two ethyl groups at the 4-position and two methyl groups at the 3- and 5-positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-3,5-dimethyl-4H-pyrazole typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazoles often employs multicomponent reactions and green chemistry principles. For instance, solvent-free and metal-free conditions are preferred to minimize environmental impact. Microwave-assisted synthesis is another method used to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diethyl-3,5-dimethyl-4H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
4,4-Diethyl-3,5-dimethyl-4H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a scaffold for drug design, particularly in the development of anti-cancer and anti-viral agents.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 4,4-Diethyl-3,5-dimethyl-4H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4H-pyrazole: Lacks the ethyl groups at the 4-position.
4,4-Dimethyl-3,5-diphenyl-4H-pyrazole: Contains phenyl groups instead of ethyl groups.
4,4-Dimethyl-3,5-dimethyl-4H-pyrazole: Similar structure but different substituents
Uniqueness
4,4-Diethyl-3,5-dimethyl-4H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at the 4-position and methyl groups at the 3- and 5-positions provides distinct steric and electronic properties compared to other pyrazole derivatives .
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
4,4-diethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H16N2/c1-5-9(6-2)7(3)10-11-8(9)4/h5-6H2,1-4H3 |
Clé InChI |
SCWNHJNPFNEMSU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=NN=C1C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)







![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)

